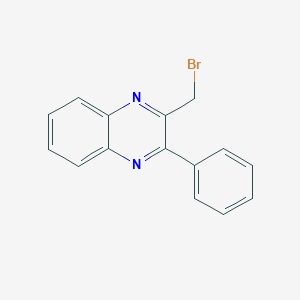

2-(Bromomethyl)-3-phenylquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

99718-40-8 |

|---|---|

Molecular Formula |

C15H11BrN2 |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

2-(bromomethyl)-3-phenylquinoxaline |

InChI |

InChI=1S/C15H11BrN2/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2 |

InChI Key |

RGYVOHRXVDZMRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of 2-(Bromomethyl)-3-phenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including experimental protocols and reaction mechanisms. It also presents a full characterization of the target molecule and its precursor, supported by tabulated quantitative data and spectroscopic evidence. Furthermore, this guide discusses the potential applications of this compound in drug discovery, particularly in the context of anticancer research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5][6] The introduction of a reactive bromomethyl group at the 2-position of the 3-phenylquinoxaline core provides a valuable intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide outlines a reliable two-step synthesis for this compound, commencing with the synthesis of the 2-methyl-3-phenylquinoxaline precursor, followed by a selective free-radical bromination.

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the condensation of o-phenylenediamine with 1-phenyl-1,2-propanedione to form the precursor, 2-methyl-3-phenylquinoxaline. The second step is the selective bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.

Step 1: Synthesis of 2-Methyl-3-phenylquinoxaline

The formation of the quinoxaline ring is achieved through the acid-catalyzed condensation of an aromatic diamine with a 1,2-dicarbonyl compound. In this synthesis, o-phenylenediamine reacts with 1-phenyl-1,2-propanedione in a suitable solvent such as ethanol or acetic acid.[7][8]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-methyl-3-phenylquinoxaline is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in glacial acetic acid or ethanol.

-

Addition of Diketone: To this solution, add 1-phenyl-1,2-propanedione (1.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield pure 2-methyl-3-phenylquinoxaline.[7]

Step 2: Synthesis of this compound

The second step involves the free-radical bromination of the methyl group of 2-methyl-3-phenylquinoxaline. This is a Wohl-Ziegler reaction, which selectively brominates allylic and benzylic positions.[9][10] N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide is required to initiate the reaction.[11]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 275 W sun lamp), dissolve 2-methyl-3-phenylquinoxaline (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[12]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.2 eq.) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Reaction Conditions: The mixture is heated to reflux while being irradiated with the light source. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

This section provides a summary of the characterization data for both the precursor and the final product.

2-Methyl-3-phenylquinoxaline

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂ | [13] |

| Molecular Weight | 220.27 g/mol | [13] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported | |

| ¹H NMR (CDCl₃) | δ (ppm): 8.15-8.10 (m, 2H), 7.75-7.70 (m, 2H), 7.55-7.45 (m, 5H), 2.85 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.5, 153.8, 141.2, 140.9, 138.8, 129.9, 129.5, 129.2, 129.0, 128.9, 128.6, 23.4 | |

| Mass Spec (m/z) | 220 (M⁺) | [13] |

This compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁BrN₂ | |

| Molecular Weight | 299.17 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | Not available | |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): 8.20-8.15 (m, 2H), 7.80-7.75 (m, 2H), 7.60-7.50 (m, 5H), 4.80 (s, 2H) | |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 153.2, 151.0, 141.5, 140.8, 137.5, 130.5, 130.1, 129.8, 129.5, 129.2, 128.8, 33.5 | |

| Mass Spec (m/z) | 298/300 (M⁺, Br isotopes) |

Relevance in Drug Development

Quinoxaline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms.[1][6] They have been shown to function as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[4][14] The introduction of a bromomethyl group provides a reactive handle for the synthesis of a library of derivatives, which can be screened for enhanced biological activity.

The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and pharmacophores. This chemical versatility makes this compound an attractive starting material for the development of targeted therapies. For instance, it can be used to synthesize compounds that covalently bind to specific residues in the active site of target enzymes, potentially leading to irreversible inhibition and increased potency.

Studies have shown that bromo-substituted quinolines and quinoxalines can exhibit enhanced cytotoxic effects against cancer cell lines.[5][15] The presence of the bromine atom can influence the compound's lipophilicity, cell permeability, and binding interactions with biological targets.

Potential Signaling Pathway Involvement

Quinoxaline derivatives have been implicated in the modulation of several key signaling pathways involved in cancer progression. As kinase inhibitors, they can interfere with pathways such as:

-

VEGFR Signaling: Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

-

EGFR Signaling: Targeting EGFR can inhibit cell proliferation, survival, and metastasis in various cancers.[4]

-

Apoptosis Induction: Some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins (e.g., p53, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[2]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials and reagents. The comprehensive characterization data serves as a valuable reference for researchers in the field. The discussion on the relevance of this compound in drug development highlights its potential as a versatile intermediate for the discovery of novel anticancer agents and other therapeutics. Further investigation into the biological activities of derivatives synthesized from this core structure is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 11. researchgate.net [researchgate.net]

- 12. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Spectroscopic Data of 2-(Bromomethyl)-3-phenylquinoxaline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Structural Context

2-(Bromomethyl)-3-phenylquinoxaline is a derivative of the quinoxaline heterocyclic system, which is a core scaffold in many biologically active compounds and pharmaceuticals. Accurate characterization is critical for its use in synthesis and drug development. The primary method for its synthesis involves the radical bromination of its precursor, 2-methyl-3-phenylquinoxaline, typically using N-Bromosuccinimide (NBS).

The structural change from a methyl (-CH₃) to a bromomethyl (-CH₂Br) group significantly influences the compound's spectroscopic properties. The introduction of the electronegative bromine atom causes a predictable "downfield" shift in NMR signals and introduces unique isotopic patterns in mass spectrometry.

Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 2-methyl-3-phenylquinoxaline and the expected electronic effects of benzylic bromination.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| 8.20 – 8.15 | Multiplet | 2H | Quinoxaline H-5, H-8 | Aromatic protons on the benzo ring adjacent to the nitrogen-containing ring. |

| 7.80 – 7.75 | Multiplet | 2H | Quinoxaline H-6, H-7 | Aromatic protons on the central part of the benzo ring. |

| 7.70 – 7.65 | Multiplet | 2H | Phenyl H-2', H-6' | Ortho protons of the C3-phenyl group. |

| 7.55 – 7.45 | Multiplet | 3H | Phenyl H-3', H-4', H-5' | Meta and para protons of the C3-phenyl group. |

| ~4.95 | Singlet | 2H | -CH₂Br | Key signal. Shifted significantly downfield from a typical methyl group (~2.8 ppm in the precursor) due to the deshielding effect of the bromine atom. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~154.1 | Quinoxaline C-3 | Quaternary carbon attached to the phenyl group. |

| ~153.5 | Quinoxaline C-2 | Quaternary carbon attached to the bromomethyl group. |

| ~141.5, ~141.0 | Quinoxaline C-4a, C-8a | Quaternary carbons of the fused benzo ring. |

| ~138.8 | Phenyl C-1' | Quaternary carbon of the phenyl ring attached to the quinoxaline. |

| ~130.5 to ~128.5 | Multiple Signals | Aromatic CH carbons from both quinoxaline and phenyl rings. |

| ~33.5 | -CH₂Br | Key signal. The carbon is shifted downfield into the typical range for a carbon bonded to a halogen. |

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H Stretch |

| 1610 - 1580 | Medium-Strong | C=N and C=C Stretch (Quinoxaline/Phenyl Rings) |

| 1490 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1215 | Strong | C-N Stretch |

| 770 - 750 | Strong | Aromatic C-H Bend (ortho-disubstituted benzene pattern) |

| ~690 | Strong | C-Br Stretch |

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₁BrN₂), the calculated molecular weight is 299.17 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Interpretation | Notes |

| 298 / 300 | [M]⁺ and [M+2]⁺ | The molecular ion peaks. The presence of two peaks of nearly equal intensity (1:1 ratio) is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 219 | [M-Br]⁺ | Loss of the bromine radical, a very common fragmentation pathway. This results in a stable tropylium-like cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the C3-phenyl group. |

Experimental Protocols

The following sections describe generalized but detailed methodologies for the synthesis and characterization of the title compound.

A solution of 2-methyl-3-phenylquinoxaline (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO, 0.1 eq.) or azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux (approx. 80 °C) and irradiated with a light source (e.g., a 250W lamp) to facilitate the radical reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The purified compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is acquired at room temperature, with ¹H spectra typically recorded over 16 scans and ¹³C spectra over 1024 scans.

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 32 scans for a high signal-to-noise ratio.

Mass spectra are acquired using a mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. For Electron Ionization (EI), the sample is ionized with a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

Caption: General experimental workflow for synthesis and spectroscopic characterization.

Caption: Relationship between the compound and the data from each spectroscopic technique.

CAS number and molecular weight of 2-(Bromomethyl)-3-phenylquinoxaline

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-phenylquinoxaline, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a plausible synthetic route, and discusses its potential biological activities and associated signaling pathways based on current scientific literature on related quinoxaline derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁BrN₂ | Calculated |

| Molecular Weight | 299.17 g/mol | Calculated[1] |

| CAS Number | Not available | - |

Experimental Protocols: Synthesis of this compound

A feasible synthetic protocol for this compound can be adapted from established methods for quinoxaline synthesis, which typically involve the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[2][3][4] A potential starting material for this synthesis is 1-bromo-3-phenyl-2-propanone, which would need to be oxidized to the corresponding α-dicarbonyl compound before condensation.

Proposed Synthetic Pathway:

-

Oxidation of 1-bromo-3-phenyl-2-propanone: The starting ketone can be oxidized to 1-bromo-1-phenyl-2,3-propanedione using a suitable oxidizing agent, such as selenium dioxide (SeO₂).

-

Condensation Reaction: The resulting α-dicarbonyl compound is then reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.[5][6] The reaction mixture is typically heated to facilitate the cyclization and formation of the quinoxaline ring.

-

Purification: The crude product can be purified using standard techniques like recrystallization or column chromatography to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] The presence of both a phenyl group and a reactive bromomethyl group in this compound suggests it may exhibit significant bioactivity.

Antimicrobial and Antifungal Activity:

Studies on 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated their antibacterial and antifungal activities.[7][10] The electrophilic nature of the bromomethyl group is believed to play a crucial role in their mechanism of action, potentially through alkylation of biological macromolecules in pathogens.[10] It is plausible that this compound could exhibit similar antimicrobial properties.

Anticancer Activity:

Numerous quinoxaline derivatives have been investigated as potential anticancer agents.[8][11][12] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and targeting of tumor hypoxia.[11][13] The phenyl substituent in this compound may enhance its binding affinity to certain biological targets, a common strategy in drug design.

A representative signaling pathway that is often modulated by quinoxaline derivatives in cancer cells is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

References

- 1. 2-BroMoMethyl-3-phenylquinoxaline CAS#: [m.chemicalbook.com]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repository :: Login [recipp.ipp.pt]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 2-(Bromomethyl)-3-phenylquinoxaline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of 2-(Bromomethyl)-3-phenylquinoxaline is limited. This guide provides a comprehensive framework of established experimental protocols and theoretical considerations to empower researchers in generating this critical data for their specific applications.

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Quinoxaline derivatives have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[1][2] The utility of any compound in a research or drug development setting is fundamentally linked to its physicochemical properties, with solubility and stability being paramount.

This technical guide offers a structured approach to determining the aqueous and organic solubility of this compound, alongside a robust methodology for assessing its stability under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] Furthermore, we explore the potential involvement of quinoxaline derivatives in key biological pathways, providing context for its application in drug discovery.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For poorly soluble compounds, accurate solubility data is essential for designing appropriate delivery systems.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Shake-Flask | |

| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | |

| 0.1 N HCl | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask | |

| Dichloromethane | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repository :: Login [recipp.ipp.pt]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. purple-diamond.com [purple-diamond.com]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Quinoxaline Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[1][3][4] This versatile core structure serves as a valuable template for the design and synthesis of novel therapeutic agents targeting a wide array of diseases, from cancers to infectious diseases.[5][6] This technical guide provides a comprehensive overview of the synthesis, potential applications, and structure-activity relationships of quinoxaline derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of Quinoxaline Derivatives

The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] This foundational reaction, first reported in the 19th century, remains a cornerstone of quinoxaline chemistry.[1] Modern advancements have introduced greener and more efficient protocols, utilizing various catalysts, microwave assistance, and solvent-free conditions to improve yields and reduce environmental impact.[1][6][7]

General Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:

-

Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

-

Catalyst Addition (Optional but recommended for efficiency): Introduce a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid) or a green catalyst like zinc triflate (0.1 mmol).[1]

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours depending on the reactants and conditions.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration.

-

Purification: The crude product is then washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoxaline derivative.

-

Characterization: The final product's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Applications in Medicinal Chemistry

The structural versatility of the quinoxaline scaffold allows for its functionalization to interact with a multitude of biological targets, leading to a wide range of therapeutic applications.

Quinoxaline derivatives are a cornerstone of modern anticancer drug discovery.[1][9] Their primary mechanisms of action include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, and the induction of apoptosis.[10][11][12]

Mechanism of Action: Kinase and Topoisomerase Inhibition

Many quinoxaline-based compounds act as competitive inhibitors at the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] By blocking these receptors, they can halt angiogenesis and tumor growth. Furthermore, certain derivatives have been shown to inhibit Topoisomerase II, an enzyme essential for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[13] This apoptotic effect can be mediated by the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[13]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 14 | MCF-7 (Breast Cancer) | 2.61 | Not specified | [1] |

| Compound VIIIc | HCT116 (Colon Cancer) | Not specified (Lead compound) | Induces G2/M phase cell cycle arrest and apoptosis | [10] |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Topoisomerase II inhibitor, induces apoptosis | [13] |

| Compound 24 | A375 (Melanoma) | 0.003 | Not specified |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5×10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and incubate for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Signaling pathway for apoptosis induced by a quinoxaline Topo II inhibitor.[13]

Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antiviral agents, addressing the critical need for new therapies to combat drug-resistant pathogens.[3][7][14][15]

Antibacterial and Antifungal Applications

The quinoxaline scaffold is present in several antibiotics, such as echinomycin and triostin-A.[7] Synthetic derivatives have shown broad-spectrum activity against various bacteria and fungi. The incorporation of a sulfonamide moiety into the quinoxaline framework, for instance, has been shown to enhance its therapeutic potential against microbial infections.[2]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoxaline-1,4-dioxide sulfonamides | Leishmania amazonensis | IC₅₀ | 3.1 µM | [2] |

| Quinoxaline sulfonamides | Various cancer cell lines | Anticancer activity | Potent activity reported |[2] |

Antiviral Potential

The antiviral properties of quinoxalines are diverse, with activity reported against viruses such as Herpes Simplex Virus (HSV) and, more recently, coronaviruses.[7][16][17][18] Research has indicated that these compounds can interfere with viral replication and other key processes in the viral life cycle.[7][16] For example, certain derivatives have been evaluated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[16]

Table 3: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound | Target Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b) quinoxaline | HSV-1, Cytomegalovirus, Varicella-zoster virus | Concentration for inhibition | 1-5 mM | [7] |

| Compound 29 | SARS-CoV-2 | EC₅₀ | 9.3 µM |[16] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the quinoxaline derivative.

-

Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization: Stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones.

-

Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (EC₅₀) is then calculated.

Caption: Simplified viral life cycle and potential inhibitory targets for quinoxalines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of quinoxaline derivatives.[1][19][20] Studies have shown that the nature and position of substituents on the quinoxaline ring system significantly influence their biological activity.

-

Positions 2 and 3: Substitutions at these positions are common and critical for activity. Aromatic or heteroaromatic rings often enhance potency.

-

Position 6 and 7: Electron-withdrawing groups (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) at these positions can modulate the electronic properties of the ring and influence binding to biological targets.[1] For example, in some anticancer derivatives, an electron-withdrawing group increases activity, while in others, an electron-releasing group is favored.[1]

-

Side Chains: The addition of specific side chains, such as urea or sulfonamide moieties, can introduce new interaction points with target proteins and improve pharmacological properties.[2][19]

Caption: A visual representation of key structure-activity relationship points on the quinoxaline scaffold. (Note: A placeholder image is used in the DOT script above; in a real application, this would be an image of the quinoxaline core structure.)

Conclusion and Future Perspectives

Quinoxaline and its derivatives represent a highly successful and enduring scaffold in medicinal chemistry. Their synthetic accessibility and broad spectrum of biological activities, particularly in oncology and infectious diseases, ensure their continued relevance in drug discovery.[1] Future research will likely focus on several key areas:

-

Green Synthesis: The development of more sustainable and efficient synthetic methods will be crucial.[1]

-

Target Selectivity: Efforts will continue to design derivatives with higher selectivity for their intended biological targets to minimize off-target effects and toxicity.

-

Novel Mechanisms: Exploring new mechanisms of action and identifying novel cellular targets for quinoxaline derivatives will open up new therapeutic avenues.

-

Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents in combination with existing drugs could lead to more effective treatment regimens, particularly for complex diseases like cancer.

The rich chemistry and diverse pharmacology of the quinoxaline nucleus provide a fertile ground for the discovery of next-generation therapeutic agents, promising innovative solutions to pressing global health challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mtieat.org [mtieat.org]

- 7. Repository :: Login [recipp.ipp.pt]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 12. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]

- 13. tandfonline.com [tandfonline.com]

- 14. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 15. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Review of Synthetic Routes for Phenylquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for phenylquinoxaline compounds, a class of heterocyclic scaffolds with significant and diverse biological activities. The document summarizes key synthetic routes, presents quantitative data in accessible tables, provides detailed experimental protocols for seminal reactions, and visualizes both synthetic workflows and relevant biological signaling pathways using Graphviz diagrams.

Introduction to Phenylquinoxalines

Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The phenyl-substituted derivatives, in particular, have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological properties. These include antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The versatile biological profile of the phenylquinoxaline core makes it a privileged scaffold in drug discovery and development. This guide focuses on the chemical synthesis of these valuable compounds, providing a practical resource for researchers in the field.

Major Synthetic Routes for Phenylquinoxaline Compounds

The synthesis of phenylquinoxalines can be broadly categorized into classical condensation reactions and modern, more sustainable "green" methodologies. This section details the most prominent and widely employed synthetic strategies.

Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely utilized method for synthesizing 2,3-diphenylquinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid under reflux conditions.

dot

Caption: Classical synthesis of 2,3-diphenylquinoxaline.

Variations of this method involve the use of microwave irradiation or ultrasonic waves to accelerate the reaction and improve yields.

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. These "green" methods often utilize milder reaction conditions, recyclable catalysts, and less toxic solvents.

An eco-friendly approach involves the use of bentonite clay K-10 as a catalyst for the condensation of o-phenylenediamine and benzil in ethanol at room temperature. This method offers high yields in a short reaction time and avoids the use of harsh acidic or basic conditions.

Phosphate-based catalysts, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP), have been effectively employed for the synthesis of phenylquinoxalines. These catalysts are inexpensive, readily available, and can be easily recovered and reused.

Hexafluoroisopropanol (HFIP) has been utilized as a highly effective medium for the synthesis of quinoxaline derivatives at room temperature. Its high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability facilitate the reaction, often leading to high yields in short reaction times. A key advantage of HFIP is its facile recovery and reuse without a significant loss of activity.

Synthesis of 2-Phenylquinoxalines from Phenacyl Bromides

An alternative route to synthesize 2-phenylquinoxalines involves the reaction of an o-phenylenediamine with a phenacyl bromide. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst.

dot

Caption: Synthesis of 2-phenylquinoxaline.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of phenylquinoxaline compounds using various methodologies, allowing for easy comparison of reaction conditions, yields, and times.

Table 1: Synthesis of 2,3-Diphenylquinoxaline via Condensation of o-Phenylenediamine and Benzil

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | Rectified Spirit | Reflux | 1 - 1.5 h | 75 | |

| Ultrasound | Ethanol | - | 8 min | 97 | |

| Microwave Irradiation | Ethanol | - | 55 s | 60 | |

| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 | |

| Alumina-Supported Heteropolyoxometalates | Toluene | 25 | 2 h | 92 | |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 h | 95 | |

| p-Toluenesulfonic acid (p-TSA) | Ethanol/Water | - | 8 min (ultrasound) | 97 | |

| Polymer Supported Sulphanilic Acid | Ethanol | Room Temp. | 40 min | 88 | |

| Camforsulfonic acid | Ethanol | Room Temp. | 2 - 8 h | Excellent |

Table 2: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pyridine | Tetrahydrofuran | Room Temp. | 2 h | Excellent | |

| 5%WO3/ZrO2 | - | - | 30 min | 98 | |

| HCTU | Dimethylformamide | Room Temp. | 30 min | Good |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of phenylquinoxaline compounds via some of the key methodologies discussed.

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (1.1 g)

-

Benzil (2.1 g)

-

Rectified spirit (16 mL)

Procedure:

-

Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottomed flask.

-

In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm solution of benzil.

-

Warm the mixture for 30 minutes on a water bath.

-

Add water dropwise to the warm solution until a slight cloudiness persists.

-

Cool the solution to allow for crystallization.

-

Filter the crude product using a Buchner funnel and wash with cold aqueous ethanol.

-

Recrystallize the product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline using Bentonite Clay K-10

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

Bentonite clay K-10 (3 g)

-

Ethanol (50 mL)

Procedure:

-

In a round-bottom flask, mix o-phenylenediamine (1 mmol) and benzil (1 mmol) with bentonite clay K-10 (3 g) in ethanol (50 mL).

-

Stir the mixture at room temperature for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a celite pad to remove the clay catalyst.

-

Concentrate the filtrate to about 5 mL and then dilute with 10 mL of water.

-

Allow the mixture to stand for 1 hour to facilitate the crystallization of the pure product.

-

The clay catalyst can be recovered, washed with hot ethanol, and dried for reuse.

Protocol 3: Synthesis of 2-Phenylquinoxaline using Pyridine as a Catalyst

Materials:

-

1,2-Diaminobenzene (1 mmol)

-

Phenacyl bromide (1 mmol)

-

Pyridine (10 mol%)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel, dissolve an equimolar amount of 1,2-diaminobenzene and phenacyl bromide in tetrahydrofuran.

-

Add a catalytic amount of pyridine (10 mol%) to the mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by standard work-up procedures.

Biological Significance and Signaling Pathways

Phenylquinoxaline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Tubulin Polymerization Inhibition

Several 2,3-diphenylquinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization. They exert their anticancer effects by binding to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

dot

Caption: Phenylquinoxaline inhibition of tubulin polymerization.

Kinase Inhibition

Phenylquinoxaline derivatives have also been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Some quinoxaline derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway that is frequently dysregulated in cancer. By inhibiting these kinases, these compounds can block downstream signaling that promotes cell growth, proliferation, and survival.

dot

Caption: Phenylquinoxaline inhibition of PI3K/Akt/mTOR pathway.

Certain quinoxaline derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key mediator of cellular stress responses. ASK1 is involved in signaling cascades that lead to inflammation, apoptosis, and fibrosis. Inhibition of ASK1 by phenylquinoxalines represents a promising therapeutic strategy for various diseases.

dot

Caption: Phenylquinoxaline inhibition of the ASK1 signaling pathway.

Novel substituted 2-anilino- and 2-cycloalkylaminoquinoxalines have been developed as selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGF-R) autophosphorylation. The PDGF signaling pathway is implicated in cell growth, differentiation, and migration, and its dysregulation is associated with various cancers.

dot

Caption: Phenylquinoxaline inhibition of PDGF receptor signaling.

Conclusion

This technical guide has provided a comprehensive overview of the synthetic routes for phenylquinoxaline compounds, with a focus on both classical and modern green methodologies. The quantitative data and detailed experimental protocols serve as a practical resource for chemists in the field. Furthermore, the visualization of key signaling pathways highlights the therapeutic potential of this important class of heterocyclic compounds. The continued development of efficient and sustainable synthetic methods for phenylquinoxalines will undoubtedly facilitate further exploration of their biological activities and accelerate the discovery of new therapeutic agents.

The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoxaline-based compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and drug development efforts.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of various kinases, interference with microtubule dynamics, and induction of apoptosis.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [5] |

| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [5] |

| Quinoxaline Derivative (Compound IV) | PC-3 (Prostate) | 2.11 | [4] |

| Quinoxaline Derivative (Compound III) | PC-3 (Prostate) | 4.11 | [4] |

| Pyrrolo[1,2-a] quinoxaline derivative (58) | HCT 116 (Colon) | 2.5 | [6] |

| Quinoxaline-bisarylurea (Compound 2) | Various | Potent antitumor activity | [3] |

| Imidazo[1,2-a]quinoxaline derivatives | Various | Microtubule-interfering agents | [3] |

| Quinoxaline Derivative (Compound 6k) | Hela (Cervical) | 12.17 ± 0.9 | [7] |

| Quinoxaline Derivative (Compound 6k) | HCT-116 (Colon) | 9.46 ± 0.7 | [7] |

| Quinoxaline Derivative (Compound 6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [7] |

Key Signaling Pathways in Anticancer Activity

Quinoxaline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the key mechanisms is the inhibition of protein kinases.[3] Some derivatives have also been shown to act as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[4]

References

- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Fluorescence Detection of Carboxylic Acids using 2-(Bromomethyl)-3-phenylquinoxaline

For Research Use Only.

Introduction

Carboxylic acids are a pivotal class of organic compounds, playing crucial roles in numerous biological and chemical processes. Their detection and quantification are of significant interest in fields ranging from biomedical research to industrial quality control. 2-(Bromomethyl)-3-phenylquinoxaline is a fluorescent labeling reagent designed for the sensitive detection of carboxylic acids. This probe reacts with carboxylic acids to form a highly fluorescent ester derivative, enabling quantification through fluorescence spectroscopy. The quinoxaline core provides a stable fluorophore with favorable photophysical properties. This document provides a detailed protocol for the use of this compound for the fluorescent detection of carboxylic acids.

Principle of Detection

The detection mechanism is based on a nucleophilic substitution reaction (SN2) between the carboxylate anion of the acid and the bromomethyl group of the this compound probe. In the presence of a mild base, the carboxylic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This reaction results in the formation of a stable, highly fluorescent ester conjugate. The fluorescence intensity of the resulting solution is directly proportional to the concentration of the carboxylic acid, allowing for quantitative analysis.

Materials and Equipment

Reagents:

-

This compound (store at -20°C, protected from light)

-

Carboxylic acid standard (e.g., acetic acid, benzoic acid)

-

Acetonitrile (ACN), HPLC grade

-

Potassium carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Deionized water

Equipment:

-

Fluorescence spectrophotometer

-

Analytical balance

-

Vortex mixer

-

Thermomixer or water bath

-

Micropipettes

-

Amber vials or tubes to protect from light

Experimental Protocols

Reagent Preparation

-

Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in anhydrous acetonitrile to obtain a final concentration of 1 mM. Store this solution at -20°C in an amber vial.

-

Carboxylic Acid Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of the desired carboxylic acid standard by dissolving the appropriate amount in deionized water or a suitable organic solvent.

-

Catalyst Solution: Prepare a solution containing 10 mg/mL of K₂CO₃ and 1 mg/mL of 18-Crown-6 in anhydrous acetonitrile.

Derivatization Protocol

-

To an amber microcentrifuge tube, add 50 µL of the carboxylic acid sample (or standard).

-

Add 100 µL of the 1 mM this compound probe stock solution.

-

Add 20 µL of the catalyst solution.

-

Vortex the mixture gently for 10 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer or water bath.

-

After incubation, allow the solution to cool to room temperature.

-

Dilute the reaction mixture with acetonitrile to a suitable concentration for fluorescence measurement.

Fluorescence Measurement

-

Transfer the diluted solution to a quartz cuvette.

-

Place the cuvette in the fluorescence spectrophotometer.

-

Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm (these are estimated values and should be optimized experimentally).

-

Record the fluorescence intensity.

-

For quantitative analysis, generate a calibration curve by plotting the fluorescence intensity versus the concentration of the carboxylic acid standards.

Data Presentation

The performance of the this compound probe for the detection of various carboxylic acids is summarized in the table below. The data presented are representative and may vary depending on the specific experimental conditions.

| Parameter | Acetic Acid | Benzoic Acid | Propionic Acid |

| Excitation Wavelength (nm) | 352 | 355 | 353 |

| Emission Wavelength (nm) | 455 | 460 | 457 |

| Limit of Detection (LOD) | 1.5 µM | 0.8 µM | 1.2 µM |

| Limit of Quantification (LOQ) | 5.0 µM | 2.5 µM | 4.0 µM |

| Linear Range | 5 - 100 µM | 2.5 - 80 µM | 4 - 90 µM |

| Quantum Yield (Φ) | 0.65 | 0.72 | 0.68 |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathway of the detection reaction and the experimental workflow.

Troubleshooting

-

Low fluorescence signal:

-

Ensure complete dissolution of the probe and reagents.

-

Verify the pH of the reaction mixture; a basic environment is necessary for carboxylate formation.

-

Increase incubation time or temperature.

-

Check the excitation and emission wavelengths on the spectrophotometer.

-

-

High background fluorescence:

-

Use high-purity solvents.

-

Protect the probe and reaction mixture from light to prevent photodecomposition.

-

Run a blank sample (without carboxylic acid) to subtract background fluorescence.

-

-

Poor reproducibility:

-

Ensure accurate pipetting of all reagents.

-

Maintain a consistent temperature during incubation.

-

Vortex samples thoroughly to ensure homogeneity.

-

Conclusion

This compound serves as a sensitive and reliable fluorescent probe for the detection and quantification of carboxylic acids. The provided protocol offers a straightforward and robust method for derivatization and fluorescence measurement. By following these guidelines, researchers can effectively utilize this tool in their studies involving carboxylic acid analysis.

Application of 2-(Bromomethyl)-3-phenylquinoxaline in Fluorescence Spectroscopy: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the use of 2-(Bromomethyl)-3-phenylquinoxaline as a pre-column derivatization reagent for the analysis of carboxylic acids, fatty acids, and other acidic molecules using high-performance liquid chromatography (HPLC) with fluorescence detection. The protocol is based on established methods for analogous bromomethyl-containing fluorophores and the known spectroscopic properties of the quinoxaline core. This reagent offers a sensitive and selective method for the quantification of otherwise non-fluorescent analytes in complex biological and pharmaceutical matrices.

Introduction

The quantitative analysis of low-abundance, non-chromophoric, and non-fluorophoric molecules such as fatty acids, prostaglandins, and certain acidic drugs presents a significant analytical challenge. Chemical derivatization to introduce a fluorescent tag is a widely employed strategy to enhance the sensitivity and selectivity of their detection by HPLC. The bromomethyl group is a well-established reactive moiety for the esterification of carboxylic acids under mild conditions. When attached to a fluorescent core like 3-phenylquinoxaline, it creates a powerful tool for trace analysis.

The 3-phenylquinoxaline moiety is known to exhibit fluorescence, typically in the blue region of the spectrum, providing a distinct signal for detection. This application note details a representative protocol for the derivatization of acidic analytes with this compound and their subsequent analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the carboxylate anion of the analyte on the electrophilic bromomethyl group of this compound. This reaction is typically facilitated by a non-nucleophilic base and a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in an organic solvent. The resulting ester is highly fluorescent due to the quinoxaline core and can be readily separated and quantified by reversed-phase HPLC with fluorescence detection.

Experimental Protocols

Materials and Reagents

-

This compound

-

Analyte of interest (e.g., fatty acid, carboxylic acid-containing drug)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (anhydrous)

-

Potassium carbonate (anhydrous, finely ground)

-

18-Crown-6

-

Standard solutions of the analyte in a suitable solvent

-

Milli-Q water or equivalent

-

HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

Equipment

-

HPLC system equipped with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

pH meter

Derivatization Protocol

-

Preparation of Reagent Solution: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh and protected from light.

-

Sample Preparation:

-

For standard solutions, prepare a series of concentrations of the analyte in a suitable solvent (e.g., acetonitrile).

-

For biological samples (e.g., plasma, tissue homogenate), perform a suitable extraction procedure to isolate the acidic analytes. The final extract should be evaporated to dryness and reconstituted in a small volume of acetonitrile.

-

-

Derivatization Reaction:

-

To 100 µL of the analyte solution (standard or sample extract) in a microcentrifuge tube, add 100 µL of the this compound solution.

-

Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-crown-6.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Reaction Quenching and Sample Cleanup:

-

After incubation, cool the reaction mixture to room temperature.

-

Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the potassium carbonate.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC-Fluorescence Detection

-

HPLC Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on the specific analyte. A starting point could be 70% acetonitrile, increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings (Estimated):

-

Excitation Wavelength: ~360 nm

-

Emission Wavelength: ~420 nm (Note: These wavelengths are estimates based on the fluorescence of similar quinoxaline derivatives. Optimal wavelengths should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard.)

-

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of a model fatty acid (e.g., Palmitic Acid) using this protocol.

Table 1: HPLC Retention Times and Fluorescence Properties

| Analyte Derivative | Retention Time (min) | Excitation Max (nm) | Emission Max (nm) |

| Palmitic Acid-Quinoxaline | 15.2 | ~360 | ~420 |

Table 2: Calibration Curve Data for Palmitic Acid

| Concentration (µM) | Peak Area (Arbitrary Units) |

| 0.1 | 15,200 |

| 0.5 | 76,500 |

| 1.0 | 151,000 |

| 5.0 | 755,000 |

| 10.0 | 1,520,000 |

Table 3: Method Validation Parameters

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~10 fmol/injection |

| Limit of Quantification (LOQ) | ~30 fmol/injection |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

(Note: The data presented in these tables are representative and should be determined experimentally for each specific application.)

Visualizations

Experimental Workflow

Caption: Experimental workflow for the derivatization and analysis of acidic analytes.

Derivatization Reaction Pathway

Application Note: Quantitative Analysis of 2-(Bromomethyl)-3-phenylquinoxaline Derivatives using HPLC with Fluorescence Detection

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cores.emory.edu [cores.emory.edu]

- 3. organomation.com [organomation.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 6. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure [mdpi.com]

- 7. "Development and Validation of an RP-HPLC-FLD Method for the Determinat" by Salma Mohamed Al-Kindy, Amal Al Sabahi et al. [squjs.squ.edu.om]

Application Notes and Protocols: The Use of 2-(Bromomethyl)-3-phenylquinoxaline in the Synthesis of Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Quinoxaline derivatives, in particular, have emerged as a promising class of chemotherapeutic agents, with compounds exhibiting potent activity against various tumor types.[2] This document focuses on the utility of 2-(Bromomethyl)-3-phenylquinoxaline as a key reactive intermediate for the synthesis of novel anticancer agents. Its bromomethyl group at the 2-position serves as an excellent electrophilic site, allowing for facile nucleophilic substitution to generate a diverse library of derivatives. These derivatives have been shown to target several key cancer-related pathways, including protein kinases, tubulin polymerization, and topoisomerase enzymes.[3][4][5]

Section 1: Synthetic Strategy and Protocols

The primary synthetic utility of this compound lies in its reaction with various nucleophiles. This allows for the attachment of the 2-phenylquinoxaline moiety to a wide range of functional groups and scaffolds, enabling the exploration of structure-activity relationships (SAR).

1.1 General Synthetic Workflow

The synthesis of novel quinoxaline derivatives can be achieved through a straightforward nucleophilic substitution reaction, where 'Nu-H' represents a generic nucleophile such as an alcohol, phenol, amine, or thiol.

Caption: General workflow for synthesizing quinoxaline derivatives.

1.2 Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized method for the synthesis of 2-substituted-3-phenylquinoxaline derivatives.

-

Reagents & Solvents:

-

This compound (1.0 eq)

-

Nucleophile (e.g., substituted phenol, aniline) (1.1 eq)

-

Base (e.g., potassium carbonate, triethylamine) (2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or Pyridine)

-

-

Procedure: a. To a solution of the chosen nucleophile in the anhydrous solvent, add the base and stir the mixture at room temperature for 15 minutes. b. Add this compound to the reaction mixture. c. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and dilute with water. f. If a precipitate forms, filter the solid, wash with water, and dry. g. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Section 2: Anticancer Activity of Quinoxaline Derivatives

Derivatives built upon the quinoxaline core have demonstrated significant cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. The data below, summarized from multiple studies, illustrates the potential efficacy of compounds that can be synthesized using the described methods.

Table 1: In Vitro Anticancer Activity of Various Quinoxaline Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Triazole-Quinoxaline Hybrid | Leukemia (THP-1) | IC₅₀ | 1.6 | [1] |

| Triazole-Quinoxaline Hybrid | Leukemia (Ty-82) | IC₅₀ | 2.5 | [1] |

| 1-(N-substituted)-quinoxaline | Breast (MCF-7) | IC₅₀ | 2.61 | [1] |

| 3-Methylquinoxaline Derivative | Breast (MCF-7) | IC₅₀ | 3.95 (nM) | [3] |

| 3-Methylquinoxaline Derivative | Liver (HepG2) | IC₅₀ | 3.08 (nM) | [3] |

| 3-Methylquinoxaline Derivative | Colon (HCT-116) | IC₅₀ | 3.38 (nM) | [3] |

| Imidazole-Quinoxaline Derivative | Lung (A549) | IC₅₀ | 2.7 (nM) | [3] |

| Imidazole-Quinoxaline Derivative | Breast (MCF-7) | IC₅₀ | 2.2 (nM) | [3] |

| 2-oxo-3-phenylquinoxaline (7j) | Colon (HCT-116) | IC₅₀ | 26.75 (µg/mL) | [6] |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) | Colon (HCT-116) | IC₅₀ | 4.4 | [7] |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) | Breast (MCF-7) | IC₅₀ | 5.3 | [7] |

| Quinoxaline Derivative (IV) | Prostate (PC-3) | IC₅₀ | 2.11 | [5] |

| Quinoxaline Derivative (III) | Prostate (PC-3) | IC₅₀ | 4.11 | [5] |

| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (6g) | 60-cell line panel | Mean GI₅₀ | 0.15 | [8] |

Note: The specific structures of the derivatives vary across studies but share the core quinoxaline scaffold.

Section 3: Mechanisms of Action & Signaling Pathways

Quinoxaline-based agents exert their anticancer effects through multiple mechanisms of action. Understanding these pathways is crucial for rational drug design and development.

3.1 Protein Kinase Inhibition

Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways that control proliferation, survival, and angiogenesis.[3] Key targets include VEGFR, PDGFR, and EGFR.

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

3.2 Topoisomerase II Inhibition

Certain quinoxaline derivatives can inhibit Topoisomerase II (Topo II), an enzyme essential for managing DNA topology during replication and transcription. Inhibition leads to DNA strand breaks and the induction of apoptosis.[5]

Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.

3.3 Tubulin Polymerization Inhibition

Some 2,3-diphenylquinoxaline derivatives act as tubulin inhibitors, binding to the colchicine binding site.[4] This disrupts microtubule dynamics, which are critical for forming the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Disruption of microtubule dynamics by quinoxaline derivatives.

Section 4: Protocol for In Vitro Cytotoxicity Evaluation

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][7]

4.1 MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cell viability assay.

4.2 Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(Bromomethyl)-3-phenylquinoxaline as a Versatile Protecting Group for Alcohols, Phenols, and Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The ideal protecting group should be readily introduced and removed under mild conditions, stable to a wide range of reagents, and should not interfere with the desired chemical transformations. Herein, we introduce 2-(bromomethyl)-3-phenylquinoxaline as a promising reagent for the protection of hydroxyl and carboxyl functional groups. Its structural similarity to the widely used benzyl bromide suggests analogous reactivity, offering a potentially valuable alternative with distinct spectroscopic and chromatographic properties.